
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of pyridine and anthraquinone moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: Shares the anthraquinone core but lacks the pyridine groups.
Perylene diimides: Similar in structure but with different substituents and electronic properties.
Quinones: Compounds with similar oxidation states and reactivity but different structural frameworks.
Uniqueness
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is unique due to its combination of pyridine and anthraquinone moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17734-43-9 |
|---|---|
Molecular Formula |
C36H20N4O4 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
7,18-bis(6-methylpyridin-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C36H20N4O4/c1-17-5-3-7-27(37-17)39-33(41)23-13-9-19-21-11-15-25-32-26(36(44)40(35(25)43)28-8-4-6-18(2)38-28)16-12-22(30(21)32)20-10-14-24(34(39)42)31(23)29(19)20/h3-16H,1-2H3 |
InChI Key |
NAHOJAAGZBZKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC(=N9)C)C2=O |
Synonyms |
2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



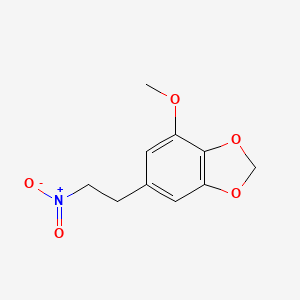

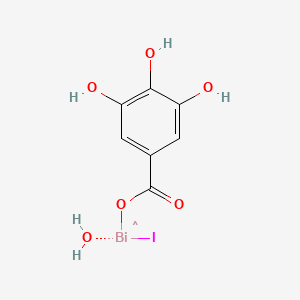

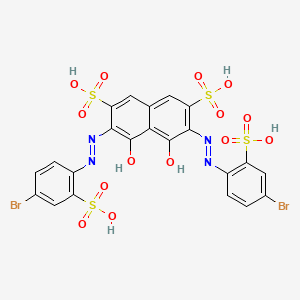
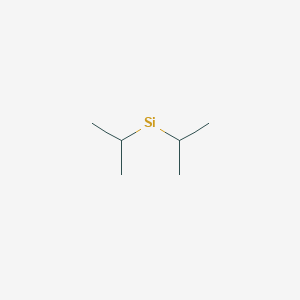
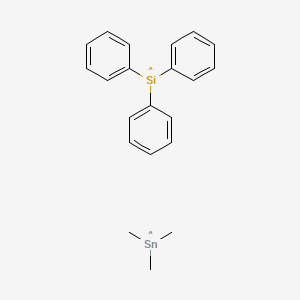
![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)

